Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate
Description
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a butanoate ester through a methylamino linkage
Properties
IUPAC Name |
methyl 3-(pyridin-3-ylmethylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(6-11(14)15-2)13-8-10-4-3-5-12-7-10/h3-5,7,9,13H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDOCTQYQYECEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate typically involves the reaction of pyridine-3-methanol with methyl 3-aminobutanoate under appropriate conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired ester linkage.
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Step 1: Formation of Pyridine-3-methanol
- Pyridine-3-carboxaldehyde is reduced to pyridine-3-methanol using a reducing agent such as sodium borohydride.
- Reaction conditions: Room temperature, methanol as solvent.
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Step 2: Esterification
- Pyridine-3-methanol is reacted with methyl 3-aminobutanoate in the presence of a catalyst such as hydrochloric acid.
- Reaction conditions: Reflux, ethanol as solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding carboxylic acids.
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium.
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Reduction: : The ester group can be reduced to an alcohol.
- Reagents: Lithium aluminum hydride, sodium borohydride.
- Conditions: Anhydrous conditions, inert atmosphere.
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Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
- Reagents: Halogens, nitrating agents.
- Conditions: Varies depending on the substituent.
Major Products
Oxidation: Formation of 3-{[(pyridin-3-yl)methyl]amino}butanoic acid.
Reduction: Formation of 3-{[(pyridin-3-yl)methyl]amino}butanol.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to be a precursor for various therapeutic agents, particularly those targeting metabolic disorders and neurological conditions. For instance, its derivatives have been studied for their potential to inhibit ghrelin O-acyltransferase (GOAT), which plays a role in obesity and diabetes management .
Organic Synthesis
The compound is utilized as a building block in organic synthesis, enabling the construction of more complex molecules. Its versatility is highlighted by its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions:
- Oxidation: Can produce carboxylic acids.
- Reduction: Can yield alcohols.
- Substitution: Can form halogenated or nitrated derivatives of the pyridine ring.
Biological Studies
In biological research, this compound is used to investigate the interactions of pyridine-containing compounds with biological systems. Studies have shown that the compound can modulate enzyme activities and receptor functions due to its ability to release active amines upon hydrolysis.
Industrial Applications
The compound finds utility in the production of specialty chemicals and materials. Its unique properties enable its application in various industrial processes, including:
- Production of Fine Chemicals: Used as a precursor for synthesizing specialty chemicals.
- Pharmaceutical Manufacturing: Acts as an intermediate in drug formulation processes.
Case Study 1: Inhibition of Ghrelin O-acyltransferase
Research has demonstrated that this compound derivatives can effectively inhibit GOAT, leading to potential therapeutic strategies for treating obesity and diabetes .
Case Study 2: Synthesis of Novel Antidepressants
In medicinal chemistry studies, this compound has been explored as a precursor for synthesizing novel antidepressant agents that target neurotransmitter pathways, showcasing its potential in neuropharmacology.
Mechanism of Action
The mechanism of action of Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity. The ester group can undergo hydrolysis to release the active amine, which can further interact with biological targets.
Comparison with Similar Compounds
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate can be compared with other similar compounds, such as:
Methyl 3-{[(pyridin-2-yl)methyl]amino}butanoate: Similar structure but with the pyridine ring attached at the 2-position.
Methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate: Similar structure but with the pyridine ring attached at the 4-position.
Ethyl 3-{[(pyridin-3-yl)methyl]amino}butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The unique positioning of the pyridine ring at the 3-position in this compound can influence its reactivity and interaction with biological targets, making it distinct from its analogues.
Biological Activity
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring attached to a butanoate backbone, which contributes to its unique chemical behavior. The presence of both an amino group and a pyridine moiety enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyridine ring facilitates π-π interactions and hydrogen bonding, enhancing binding affinity to biological macromolecules. The ester group can undergo hydrolysis, releasing the active amine that further engages with biological targets, potentially modulating enzyme activities and receptor functions.
Enzyme Interactions
Research indicates that this compound may influence the activity of several enzymes. Its structural features allow it to act as an inhibitor or modulator in various biochemical pathways. Notably, compounds with similar structures have been investigated for their roles in neurological disorders and as biochemical probes .
Case Studies
- Neuroprotective Effects : In studies involving neurodegenerative models, derivatives of pyridine-containing compounds have shown promise in protecting neuronal cells from apoptosis. This compound's ability to cross the blood-brain barrier suggests potential applications in treating conditions like Alzheimer's disease .
- Anticancer Activity : Preliminary investigations have indicated that this compound may exhibit anticancer properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This mechanism could be particularly relevant in developing therapies for various cancers, including multiple myeloma .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds with therapeutic effects. Its role as a building block for more complex molecules highlights its versatility in organic synthesis.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the amine and ester functional groups, while Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns. For example, similar esters like methyl 3-(1-phenylethylamino)butanoate were characterized using these techniques to confirm regiochemistry and purity . Pyridine ring proton signals in NMR can be compared to analogs like (6-methyl-pyridin-3-yl)-methanol for resonance assignments .
Q. What synthetic precursors are commonly used to prepare this compound?
- Answer : Key precursors include pyridin-3-ylmethanol (for the pyridinylmethyl group) and methyl 3-aminobutanoate. The amine group can be introduced via reductive amination or nucleophilic substitution, with solvents like DMF or THF often used to enhance reactivity. Evidence from pyridine derivatives (e.g., 4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone) suggests that protecting groups may be required to avoid side reactions .
Q. How can researchers assess the hydrolytic stability of the ester group under physiological conditions?
- Answer : Conduct pH-dependent stability studies (e.g., in buffers ranging from pH 2–8) using HPLC to monitor degradation products. Compare results to structurally related esters like methyl 4-(hydroxyimino)butanoate, which show sensitivity to acidic conditions due to imine formation .
Advanced Research Questions
Q. How can regioselectivity challenges during the introduction of the pyridinylmethyl group be mitigated?
- Answer : Optimize reaction conditions by testing catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., polar aprotic vs. non-polar). Pyridine derivatives like 3-bromo-4-methylpyridine require precise temperature control to avoid undesired coupling products, as seen in halogenated pyridine syntheses . Additionally, steric effects from the pyridine ring may necessitate bulky bases (e.g., DIPEA) to direct regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Validate assay conditions (e.g., cell line specificity, concentration ranges) and confirm stereochemical purity via chiral HPLC or X-ray crystallography. For example, analogs like (R)-Methyl 3-((tert-butoxycarbonyl)amino)butanoate show enantiomer-dependent bioactivity, highlighting the need for rigorous stereochemical analysis . Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
Q. How can isotopic labeling elucidate the compound’s metabolic pathways in vitro?
- Answer : Synthesize a deuterated or 13C-labeled version at the methyl ester or pyridine moiety. Track metabolites using LC-MS/MS, as demonstrated in studies of structurally related nitrosamines (e.g., 4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone), where labeling clarified cytochrome P450-mediated oxidation pathways .
Q. What computational methods predict the compound’s interaction with biological targets?
- Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite, with targets modeled from crystallographic data (e.g., enzymes with pyridine-binding pockets). Compare results to experimental binding assays (e.g., SPR or ITC). For example, pyrazolo-pyridine carboxylates were optimized for anti-inflammatory activity using MD simulations .
Methodological Notes
- Synthetic Optimization : Use gradient elution in HPLC to separate byproducts during purification, as seen in tert-butoxycarbonyl (BOC)-protected amine syntheses .
- Stability Testing : Monitor ester hydrolysis kinetics via NMR in deuterated solvents to track real-time degradation .
- Data Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) rigorously, as minor variations can significantly impact yields in pyridine-based reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
